molecular formula C10H11NO2 B1403026 7-(1-Hydroxyethyl)isoindolin-1-one CAS No. 773-65-9

7-(1-Hydroxyethyl)isoindolin-1-one

Cat. No.: B1403026
CAS No.: 773-65-9
M. Wt: 177.2 g/mol
InChI Key: PWNDKPYYNQMCRJ-UHFFFAOYSA-N
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Description

7-(1-Hydroxyethyl)isoindolin-1-one is a synthetic compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol.

Preparation Methods

The synthesis of 7-(1-Hydroxyethyl)isoindolin-1-one can be achieved through various methods. One approach involves the selective addition of organometallic reagents such as RMgX, RLi, or R2Zn to phthalimides . Another method includes the reduction of phthalimides . Additionally, the treatment of 2-alkynylbenzoic acids with primary amines can lead to the formation of hydroxyisoindolinones . These methods often require the presence of palladium or rhodium catalysts and may involve tandem oxidative C–H activation and annulation reactions .

Chemical Reactions Analysis

7-(1-Hydroxyethyl)isoindolin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include organometallic reagents, primary amines, and catalysts such as palladium and rhodium . The major products formed from these reactions are hydroxyisoindolinones and other isoindolin-1-one derivatives .

Scientific Research Applications

In chemistry, it serves as a versatile precursor for the synthesis of various compounds. In biology and medicine, isoindolin-1-ones, including 7-(1-Hydroxyethyl)isoindolin-1-one, have shown promise as potential inhibitors of cyclin-dependent kinase 7 (CDK7), which is a target for anti-cancer drugs . Additionally, these compounds have been investigated for their antiviral activities .

Mechanism of Action

The mechanism of action of 7-(1-Hydroxyethyl)isoindolin-1-one involves its interaction with specific molecular targets and pathways. For instance, as a potential CDK7 inhibitor, it binds to the active site of the enzyme, forming hydrogen bonds and other interactions with key amino acid residues . This binding inhibits the activity of CDK7, which plays a crucial role in cell cycle regulation and cancer progression .

Comparison with Similar Compounds

7-(1-Hydroxyethyl)isoindolin-1-one can be compared with other isoindolin-1-one derivatives, such as those isolated from Nicotiana tabacum . These compounds share a similar core structure but may differ in their substituents and biological activities. For example, some isoindolin-1-one analogs exhibit significant anti-tobacco mosaic virus activities . The unique hydroxyethyl group in this compound distinguishes it from other isoindolin-1-one derivatives and contributes to its specific chemical and biological properties.

Properties

IUPAC Name

7-(1-hydroxyethyl)-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-6(12)8-4-2-3-7-5-11-10(13)9(7)8/h2-4,6,12H,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNDKPYYNQMCRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=C1C(=O)NC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745161
Record name 7-(1-Hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773-65-9
Record name 2,3-Dihydro-7-(1-hydroxyethyl)-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(1-Hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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